(2S)-1-tert-butyl 2-methyl 5-methoxypyrrolidine-1,2-dicarboxylate (2S)-1-tert-butyl 2-methyl 5-methoxypyrrolidine-1,2-dicarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13795880
InChI: InChI=1S/C12H21NO5/c1-12(2,3)18-11(15)13-8(10(14)17-5)6-7-9(13)16-4/h8-9H,6-7H2,1-5H3/t8-,9?/m0/s1
SMILES: CC(C)(C)OC(=O)N1C(CCC1OC)C(=O)OC
Molecular Formula: C12H21NO5
Molecular Weight: 259.30 g/mol

(2S)-1-tert-butyl 2-methyl 5-methoxypyrrolidine-1,2-dicarboxylate

CAS No.:

Cat. No.: VC13795880

Molecular Formula: C12H21NO5

Molecular Weight: 259.30 g/mol

* For research use only. Not for human or veterinary use.

(2S)-1-tert-butyl 2-methyl 5-methoxypyrrolidine-1,2-dicarboxylate -

Specification

Molecular Formula C12H21NO5
Molecular Weight 259.30 g/mol
IUPAC Name 1-O-tert-butyl 2-O-methyl (2S)-5-methoxypyrrolidine-1,2-dicarboxylate
Standard InChI InChI=1S/C12H21NO5/c1-12(2,3)18-11(15)13-8(10(14)17-5)6-7-9(13)16-4/h8-9H,6-7H2,1-5H3/t8-,9?/m0/s1
Standard InChI Key LHYPVPVUVYIWBX-IENPIDJESA-N
Isomeric SMILES CC(C)(C)OC(=O)N1[C@@H](CCC1OC)C(=O)OC
SMILES CC(C)(C)OC(=O)N1C(CCC1OC)C(=O)OC
Canonical SMILES CC(C)(C)OC(=O)N1C(CCC1OC)C(=O)OC

Introduction

Chemical and Structural Properties

Molecular Configuration

The compound’s stereochemistry is defined by the (2S) configuration at the pyrrolidine ring’s second carbon, which influences its interactions in asymmetric synthesis . Key structural attributes include:

PropertyValueSource
Molecular FormulaC12H21NO5\text{C}_{12}\text{H}_{21}\text{NO}_5
Molecular Weight259.30 g/mol
SMILESCC(C)(C)OC(=O)N1[C@@H](C(OC)=O)CCC1OC
Boiling Point335.2°C (predicted)
Density1.216 g/cm³
LogP1.53

The methoxy group at the fifth position enhances solubility and modulates electronic effects, while the Boc and methyl ester groups provide orthogonal protection for sequential synthetic modifications .

Synthesis and Production

Synthetic Routes

The synthesis involves multi-step organic reactions, typically starting with commercially available pyrrolidine precursors. A common approach includes:

  • Boc Protection: Introduction of the tert-butyloxycarbonyl group at the pyrrolidine’s nitrogen atom under basic conditions .

  • Esterification: Methyl ester formation at the second position using methyl chloroformate or methanol under acidic catalysis .

  • Methoxy Substitution: Functionalization at the fifth position via nucleophilic substitution or oxidation-reduction sequences .

Critical parameters include temperature control (0–20°C), solvent selection (e.g., dichloromethane or tetrahydrofuran), and stoichiometric precision to achieve yields >80% . Industrial-scale production employs continuous flow reactors to optimize efficiency and purity .

Reactivity and Applications

Functional Group Reactivity

  • Boc Group: Removable under acidic conditions (e.g., trifluoroacetic acid) for subsequent amine functionalization .

  • Methyl Ester: Hydrolyzable to carboxylic acids under basic conditions, enabling further derivatization .

  • Methoxy Group: Participates in hydrogen bonding and influences conformational stability .

Pharmaceutical Relevance

The compound is a precursor in synthesizing protease inhibitors and neuromodulators. For example, it is utilized in the production of TG2 transglutaminase inhibitors, which show promise in treating celiac disease and fibrosis . Its chiral center is critical for enantioselective binding to biological targets .

Hazard StatementPrecautionary MeasureSource
H302: Harmful if swallowedP264: Wash hands after handling
H315: Causes skin irritationP280: Wear protective gloves
H319: Causes eye irritationP305+P351+P338: Rinse eyes
H335: May cause respiratory irritationP261: Avoid inhalation

Storage recommendations include maintaining the compound at 2–8°C in anhydrous conditions to prevent decomposition .

Comparative Analysis with Analogues

Structural Analogues and Their Properties

CompoundMolecular FormulaKey DifferenceBioactivity Impact
(2S,4R)-4-Methoxypyrrolidine analogueC12H21NO5\text{C}_{12}\text{H}_{21}\text{NO}_5Methoxy at C4Reduced TG2 inhibition
1-tert-Butyl 2-methyl 5-oxopyrrolidineC11H19NO5\text{C}_{11}\text{H}_{19}\text{NO}_5Ketone at C5Altered metabolic stability
(2S,3R)-3-Hydroxypyrrolidine derivativeC11H19NO5\text{C}_{11}\text{H}_{19}\text{NO}_5Hydroxyl at C3Enhanced solubility

The 5-methoxy substitution in the target compound confers superior enzymatic selectivity compared to C4-methoxy or hydroxylated analogues .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator